molecular formula C9H11N3 B8558571 1-ethyl-1H-1,3-benzodiazol-6-amine

1-ethyl-1H-1,3-benzodiazol-6-amine

Cat. No. B8558571
M. Wt: 161.20 g/mol
InChI Key: AXMVIVPVRKLFQT-UHFFFAOYSA-N
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Patent
US09145414B2

Procedure details

In accordance with Example 68 (Step 2), 5-nitrobenzoimidazole was used instead of 4-nitro-1H-indole, and iodoethane was used instead of (S)-tetrahydrofuran-3-yl methanesulfonate to obtain 1-ethyl-1H-benzo[d]imidazol-5-amine (317 mg) and 1-ethyl-1H-benzo[d]imidazol-6-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[N:8]=[CH:9][NH:10][C:6]=2[CH:5]=1)([O-])=O.I[CH2:14][CH3:15].C(N1C2C=C(N)C=CC=2N=C1)C>>[CH2:14]([N:8]1[C:7]2[CH:11]=[CH:12][C:4]([NH2:1])=[CH:5][C:6]=2[N:10]=[CH:9]1)[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C=NC2=C1C=C(C=C2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=CN2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=NC2=C1C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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